molecular formula C12H11ClO2 B4448694 [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol

[5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol

Cat. No.: B4448694
M. Wt: 222.67 g/mol
InChI Key: KHCKXACZKNBVFT-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a chlorophenyl group attached to a furan ring, which is further substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the furan ring in the presence of a Lewis acid catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology and Medicine:

    Pharmaceuticals: The compound may exhibit biological activity, making it a potential candidate for drug development. Its derivatives could be explored for their therapeutic properties.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry:

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It could be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the furan ring can influence its binding affinity and specificity. The hydroxymethyl group may also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    [5-(2-Bromophenyl)-2-methylfuran-3-yl]methanol: Similar structure but with a bromine atom instead of chlorine.

    [5-(2-Fluorophenyl)-2-methylfuran-3-yl]methanol: Similar structure but with a fluorine atom instead of chlorine.

    [5-(2-Methylphenyl)-2-methylfuran-3-yl]methanol: Similar structure but with a methyl group instead of chlorine.

Uniqueness:

    Chlorine Substitution: The presence of the chlorine atom in [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol can influence its reactivity and interactions compared to its bromine, fluorine, or methyl-substituted analogs.

    Biological Activity: The specific substitution pattern may result in unique biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(2-chlorophenyl)-2-methylfuran-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-8-9(7-14)6-12(15-8)10-4-2-3-5-11(10)13/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCKXACZKNBVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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